Tetrabenazine methanesulfonate

Catalog No.
S545004
CAS No.
804-53-5
M.F
C20H31NO6S
M. Wt
413.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabenazine methanesulfonate

CAS Number

804-53-5

Product Name

Tetrabenazine methanesulfonate

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid

Molecular Formula

C20H31NO6S

Molecular Weight

413.53

InChI

InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1

InChI Key

RHDADYXNUCMTQG-DMLYUBSXSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

Tetrabenazine methanesulfonate; NSC 169886; NSC-169886; NSC169886

The exact mass of the compound Tetrabenazine methanesulfonate is 413.1872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetrabenazine methanesulfonate is a synthetic compound derived from tetrabenazine, a benzoquinolizine derivative. It primarily functions as a reversible inhibitor of vesicular monoamine transporter type 2, which plays a crucial role in the storage and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to a depletion of these monoamines in the synaptic vesicles, making it effective in treating hyperkinetic movement disorders, particularly chorea associated with Huntington's disease. The chemical formula for tetrabenazine is C19H27NO3C_{19}H_{27}NO_3 with an average molecular weight of approximately 317.42 g/mol .

Tetrabenazine methanesulfonate undergoes various chemical transformations, primarily involving the following reactions:

  • Inhibition of Vesicular Monoamine Transporter Type 2: Tetrabenazine binds to this transporter, preventing the uptake of monoamines into vesicles.
  • Metabolic Conversion: In the liver, tetrabenazine is metabolized to active metabolites such as α-dihydrotetrabenazine and β-dihydrotetrabenazine through carbonyl reduction. These metabolites retain pharmacological activity and contribute to the drug's effects .
  • Oxidation Reactions: Tetrabenazine can undergo oxidation reactions that affect its pharmacokinetic properties and efficacy .

Tetrabenazine methanesulfonate exhibits significant biological activity by modulating neurotransmitter levels in the central nervous system. Its primary actions include:

  • Dopamine Depletion: By inhibiting vesicular monoamine transporter type 2, it reduces dopamine levels, which is beneficial for managing hyperkinetic movements.
  • Effects on Other Neurotransmitters: It also affects serotonin and norepinephrine levels, which can lead to side effects such as depression in some patients .
  • Clinical Efficacy: Tetrabenazine has shown effectiveness in reducing chorea severity in Huntington's disease patients, with clinical trials indicating significant improvements compared to placebo .

The synthesis of tetrabenazine methanesulfonate can be approached through several methods:

  • Racemic Synthesis: The traditional method involves multiple steps including conjugate addition reactions and Mannich reactions to produce the desired compound .
  • Asymmetric Synthesis: Recent advancements have introduced stereoselective methods using asymmetric catalysts for higher efficiency and yield. These methods often utilize reactions like Mannich-Michael reactions to achieve desired stereochemistry .
  • Environmental Considerations: Newer synthetic routes are being developed that emphasize lower environmental impact and cost-effectiveness while maintaining high yields of the active compound .

Tetrabenazine methanesulfonate is primarily utilized in clinical settings for:

  • Management of Hyperkinetic Disorders: It is mainly prescribed for chorea associated with Huntington's disease but has also been used for other conditions like tardive dyskinesia, dystonia, and Tourette's syndrome.
  • Research

Tetrabenazine methanesulfonate has been studied for its interactions with various drugs:

  • Dopamine Antagonists: It may exhibit synergistic effects when combined with dopamine antagonists like pimozide, enhancing therapeutic outcomes for hyperkinetic disorders .
  • Adverse Effects Monitoring: Clinical studies have reported interactions leading to side effects such as dizziness, dysarthria, and mood changes. Monitoring these interactions is crucial for patient safety .

Several compounds share structural or functional similarities with tetrabenazine methanesulfonate. Here are some notable ones:

Compound NameStructure TypePrimary UseUnique Features
DeutetrabenazineBenzoquinolizine derivativeHyperkinetic movement disordersA deuterated form that may reduce side effects due to slower metabolism .
ReserpineIndole alkaloidAntihypertensive; antipsychoticActs primarily on serotonin and norepinephrine; less selective than tetrabenazine .
PhenelzineMonoamine oxidase inhibitorDepression treatmentNon-selective; affects a wider range of neurotransmitters compared to tetrabenazine .
ValbenazineVesicular monoamine transporter inhibitorTardive dyskinesia treatmentMore selective for dopamine receptors than tetrabenazine; fewer side effects reported .

Tetrabenazine methanesulfonate stands out due to its specific action on vesicular monoamine transporter type 2, making it particularly effective for conditions characterized by excessive dopamine activity while maintaining a distinct pharmacological profile compared to similar compounds.

Molecular Structure and Atom Configuration

Tetrabenazine methanesulfonate is a complex organic salt composed of the benzoquinolizine derivative tetrabenazine combined with methanesulfonic acid [1]. The compound has the molecular formula C₁₉H₂₇NO₃·CH₄O₃S and a molecular weight of 413.5 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 804-53-5 [1] [5].

The structural framework consists of a hexahydrobenzo[a]quinolizin-2-one core system, which represents a fused tricyclic structure containing a benzene ring, a piperidine ring, and a ketone-containing six-membered ring [1]. The systematic International Union of Pure and Applied Chemistry name for the compound is (3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid [1].

The tetrabenazine portion contains nineteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The aromatic benzene ring is substituted with two methoxy groups at positions 9 and 10, providing electron-donating character to the aromatic system [1]. The nitrogen atom is incorporated into the quinolizine ring system as a tertiary amine, positioned to form part of the bridgehead structure [2].

PropertyValue
Molecular FormulaC₁₉H₂₇NO₃·CH₄O₃S
Molecular Weight (g/mol)413.5
CAS Registry Number804-53-5
IUPAC Name(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid
SMILESCC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC.CS(=O)(=O)O
InChI KeyRHDADYXNUCMTQG-DMLYUBSXSA-N

The methanesulfonate component serves as the counterion, consisting of a methyl group bonded to a sulfonic acid group with the formula CH₃SO₃H [25]. This acid component forms an ionic association with the basic nitrogen center of tetrabenazine, creating the salt form of the compound [5].

Stereochemistry and Stereoisomerism

Chiral Centers and Absolute Configuration

Tetrabenazine methanesulfonate contains two defined chiral centers within its molecular structure, specifically at positions C-3 and C-11b of the hexahydrobenzo[a]quinolizine ring system [2] [9]. The presence of these asymmetric carbon atoms gives rise to four possible stereoisomeric configurations of the parent tetrabenazine molecule [10].

The absolute configuration of the two enantiomers has been determined through crystallographic analysis and chemical resolution studies [9] [11]. The (+)-enantiomer possesses the (3R,11bR) configuration, while the (-)-enantiomer has the (3S,11bS) configuration [11] [12]. X-ray crystallographic studies have confirmed these absolute configurations through direct structural determination [11] [13].

PropertyValue
Number of Chiral Centers2
Defined Stereocenters2/2
StereochemistryRacemic mixture
Optical Activity(+/-)
Active Enantiomer Configuration(3R,11bR)
Inactive Enantiomer Configuration(3S,11bS)

The (3R,11bR)-configuration plays a crucial role in biological activity, with this enantiomer demonstrating significantly higher potency compared to its (3S,11bS) counterpart [9]. Binding assay studies have revealed that the (+)-enantiomer exhibits approximately 8000-fold greater potency than the (-)-enantiomer in vesicular monoamine transporter type 2 inhibition [9].

Conformational Analysis

The conformational behavior of tetrabenazine methanesulfonate is governed by the flexibility of the hexahydrobenzo[a]quinolizine ring system and the orientation of the isobutyl substituent at position 3 . The tricyclic core adopts a chair-like conformation for the central piperidine ring, with the benzene ring maintaining planarity .

The 2-methylpropyl (isobutyl) side chain at position 3 can adopt multiple rotational conformers around the C-C bond connecting it to the ring system . The preferred conformation places this bulky substituent in an equatorial-like position to minimize steric interactions with the rigid tricyclic framework .

The methanesulfonate counterion exists as a separate molecular entity in the crystal lattice, with the sulfonic acid group providing ionic stabilization through electrostatic interactions with the protonated nitrogen center [25]. The methyl group of the methanesulfonate adopts a staggered conformation relative to the sulfur-oxygen bonds [25].

Racemic Mixtures vs. Enantiomerically Pure Forms

Tetrabenazine methanesulfonate is typically prepared and used as a racemic mixture containing equal proportions of both (3R,11bR) and (3S,11bS) enantiomers [2] [14]. The racemic form has been extensively studied and utilized for over fifty years in medicinal applications [14].

Resolution of the racemic mixture can be achieved through chiral acid crystallization methods using camphorsulfonic acid derivatives [9] [14]. Treatment of racemic tetrabenazine with (1S)-(+)-10-camphorsulfonic acid results in selective crystallization of the (+)-enantiomer salt, allowing separation with enantiomeric excess greater than 98% [9].

The enantiomerically pure forms exhibit distinct pharmacological profiles, with the (3R,11bR)-enantiomer demonstrating the majority of biological activity [9] [12]. Studies comparing racemic and enantiomerically pure forms have shown that the therapeutic effects are primarily attributable to the (+)-enantiomer, while the (-)-enantiomer contributes minimally to the desired pharmacological response [12] [13].

Physicochemical Properties

Molecular Weight and Density

The molecular weight of tetrabenazine methanesulfonate is precisely 413.528 grams per mole, as determined from its complete molecular formula C₁₉H₂₇NO₃·CH₄O₃S [2]. This molecular weight represents the sum of the tetrabenazine base (317.42 g/mol) and the methanesulfonic acid component (96.11 g/mol) [4] [5].

The density of tetrabenazine methanesulfonate is reported as 1.12 grams per cubic centimeter [4]. This relatively high density reflects the compact molecular packing achieved through the ionic interactions between the tetrabenazine cation and methanesulfonate anion [4]. The crystalline structure contributes to the observed density through efficient space filling in the solid state [5].

PropertyValue
Molecular Weight (g/mol)413.5
Density (g/cm³)1.12
Melting Point (°C)126-130
Solubility in WaterSparingly soluble
Solubility in EthanolSoluble
Solubility in DMSOSoluble
UV λmax (nm)284
IR Carbonyl Peak (cm⁻¹)1700

Melting Point and Thermal Properties

Tetrabenazine methanesulfonate exhibits a melting point range of 126-130°C, indicating good thermal stability in the solid state [5]. The compound appears as bitter crystals that demonstrate sensitivity to light, requiring protection from photodegradation during storage and handling [5].

The thermal behavior of the methanesulfonate salt differs from that of the free base tetrabenazine, which melts at 125-126°C [5]. The slightly elevated melting point of the salt form reflects the additional intermolecular interactions provided by the ionic bonding between tetrabenazine and methanesulfonic acid [5].

Solubility Profile in Various Solvents

The solubility characteristics of tetrabenazine methanesulfonate show marked variation across different solvent systems [5] [17]. The compound is sparingly soluble in water, reflecting the hydrophobic nature of the benzoquinolizine core structure despite the presence of the ionic methanesulfonate group [5].

In alcoholic solvents, tetrabenazine methanesulfonate demonstrates good solubility, with particular effectiveness in ethanol and methanol [5] [17]. The polar hydroxyl groups of these solvents can effectively solvate both the ionic and hydrophobic portions of the molecule through hydrogen bonding and dipole interactions [17].

Organic aprotic solvents such as dimethyl sulfoxide provide excellent solubility for the compound [17]. The high dielectric constant and hydrogen bond accepting capability of dimethyl sulfoxide facilitate dissolution of the ionic salt [17]. In contrast, the compound shows practically no solubility in non-polar solvents such as diethyl ether [5].

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity characteristics of tetrabenazine methanesulfonate are influenced by the presence of both lipophilic and hydrophilic structural elements [18] [19]. The benzoquinolizine core provides significant lipophilic character, while the methanesulfonate salt formation introduces hydrophilic properties [18].

Studies investigating octanol-water partition coefficients for related compounds have demonstrated that the lipophilicity of drug molecules can be significantly altered by salt formation [18] [19]. The methanesulfonate salt form typically exhibits reduced lipophilicity compared to the free base due to increased aqueous solubility [19].

The distribution coefficient varies with pH due to the ionizable nature of the compound [20]. At physiological pH, the methanesulfonate salt exists predominantly in its ionized form, contributing to its altered partitioning behavior compared to neutral molecules [20].

Acid-Base Properties and pKa Values

The acid-base properties of tetrabenazine methanesulfonate are determined by the presence of the tertiary amine nitrogen in the quinolizine ring system and the strong acid methanesulfonic acid component [22] [25]. The tertiary amine exhibits basic character with an estimated pKa value in the range typical for aliphatic tertiary amines [22].

Methanesulfonic acid is a strong acid with a pKa value near zero, ensuring complete protonation of the tetrabenazine base under normal conditions [25]. This strong acid-base interaction results in stable salt formation with minimal pH dependence over the normal pharmaceutical pH range [25].

The ionization state of tetrabenazine methanesulfonate remains relatively constant across physiological pH ranges due to the large difference between the pKa of the tertiary amine and the strong acidic nature of methanesulfonic acid [22] [25].

Spectroscopic Characteristics

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of tetrabenazine methanesulfonate displays characteristic absorption maxima attributable to the aromatic chromophore within the benzoquinolizine structure [23]. The primary absorption maximum occurs at 284 nanometers, corresponding to π→π* electronic transitions within the dimethoxybenzene portion of the molecule [23].

A secondary absorption band is observed at approximately 230 nanometers with higher extinction coefficient values [5]. This shorter wavelength absorption reflects higher energy electronic transitions involving the extended conjugated system [23]. The molar absorptivity at 284 nanometers has been measured as 0.0207, providing suitable sensitivity for quantitative analysis [23].

The UV spectrum remains relatively stable across different pH conditions due to the lack of ionizable chromophoric groups [23]. The methoxy substituents on the benzene ring provide electron-donating effects that influence the wavelength and intensity of the absorption maxima [23].

Infrared Spectroscopy

Infrared spectroscopy of tetrabenazine methanesulfonate reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule [23] [24]. The carbonyl group of the quinolizinone ring system produces a strong absorption band at 1700 cm⁻¹, consistent with the ketone functionality [23].

The methoxy groups contribute characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region [23]. The methanesulfonate component displays distinctive S-O stretching vibrations at approximately 1030 cm⁻¹ and C-N stretching at 1150 cm⁻¹ [24].

Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while aromatic C-H stretches occur at slightly higher frequencies [23]. The absence of broad O-H stretching vibrations confirms the salt form rather than free acid or base structures [23] [24].

Ionization Modem/zIon TypeAssignment
ESI+318.206[M+H]+Molecular ion peak
EI317M+-Molecular ion radical
EI119FragmentPhenyl azide/isocyanate
EI91FragmentPhenyl nitrene
EI77FragmentPhenyl cation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about tetrabenazine methanesulfonate through analysis of both proton and carbon-13 spectra [26] [27]. The aromatic protons of the dimethoxybenzene ring appear as characteristic singlets around 6.6-6.7 ppm in the proton spectrum [9] [11].

The methoxy groups produce sharp singlets at approximately 3.85 ppm, integrating for six protons total [9] [11]. The aliphatic protons of the quinolizine ring system appear as complex multipiples in the 1.0-4.0 ppm region, with the bridgehead proton at C-11b appearing as a distinctive multiplet [11].

Carbon-13 nuclear magnetic resonance reveals the carbonyl carbon at approximately 170 ppm, while the aromatic carbons appear in the 100-150 ppm range [11]. The methoxy carbons produce signals around 56 ppm, and the aliphatic carbons of the ring system and isobutyl side chain appear between 20-60 ppm [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of tetrabenazine methanesulfonate under electron ionization conditions produces characteristic fragmentation patterns that provide structural confirmation [28] [29] [30]. The molecular ion peak appears at m/z 317 for the tetrabenazine portion, with loss of the methanesulfonate component occurring readily [28] [29].

Major fragmentation pathways include cleavage of the isobutyl side chain, producing fragments at m/z 119 corresponding to phenyl azide or phenyl isocyanate structures [30]. Additional significant fragments appear at m/z 91 (phenyl nitrene) and m/z 77 (phenyl cation), indicating extensive aromatic ring degradation [29] [30].

Historical Synthetic Approaches

The synthetic history of tetrabenazine methanesulfonate begins with the foundational work on the parent compound tetrabenazine, which was first synthesized by O. Schneider and A. Brossi at Hoffmann-La Roche in Basel during the 1950s [1]. The seminal synthesis approach was reported by Hoffmann-La Roche in 1958, establishing the fundamental synthetic framework that would dominate tetrabenazine production for over five decades [2].

The original historical approach employed dihydroisoquinoline 7 as the key starting material, which underwent treatment with enone 8 to afford tetrabenazine through a sequential process involving conjugate addition reaction, keto-enol tautomerization, and concomitant Mannich reaction [2]. This pioneering synthesis utilized a chair-like transition state to establish the characteristic 1,4-anti relationship between the alkyl substituents in the final benzoquinolizine product [2]. The mechanistic understanding of this transformation proved crucial for subsequent synthetic developments and variations.

Following this initial breakthrough, the historical synthesis was refined through the utilization of trimethylammonium salt 9, which served as a precursor to enone 8 under similar reaction conditions [2]. This modification allowed for more convenient handling of reagents while maintaining the essential chemical transformations. The historical approach demonstrated remarkable longevity, enabling widespread pharmaceutical use of tetrabenazine for over fifty years [2].

The classical synthetic route established the benzoquinolizine skeleton through a one-pot transformation that simultaneously installed the required stereochemistry and formed the crucial carbon-carbon bonds. This historical methodology became the foundation for subsequent industrial production methods and served as the benchmark against which modern synthetic approaches would be evaluated [2].

Modern Synthetic Methodologies

Racemic Synthesis Routes

Modern racemic synthesis approaches have evolved to incorporate more efficient and environmentally conscious methodologies while maintaining the core structural elements established in historical routes. The contemporary racemic synthesis strategies employ diverse starting materials and reaction conditions to achieve improved yields and operational simplicity.

A significant advancement in racemic synthesis was reported in 2015, featuring the integration of Mannich reaction chemistry with in situ oxidation using visible-light photoredox catalysis [3]. This innovative approach utilized tetrahydroisoquinoline 10 and allyl acetate 11 as starting materials, proceeding through a hydrogenation-silylation sequence to generate silyl enol ether 12 [3]. The key transformation involved oxidation of the benzylic carbon-nitrogen single bond to the corresponding iminium intermediate under light-induced oxidation conditions [3].

The photoredox catalytic system employed air as the oxidant, a ruthenium catalyst, and 8.5 watt blue light-emitting diode irradiation to produce tetrabenazine in moderate yield [3]. This methodology represented a significant departure from traditional thermal processes, offering advantages in terms of environmental impact and reaction selectivity. The resulting tetrabenazine could be subsequently reduced to afford alpha-dihydrotetrabenazine 2 using standard reduction conditions [3].

Contemporary racemic synthesis has also explored alternative starting materials and reaction sequences. The standard procedure utilizing 6,7-dimethoxy-3,4-dihydroisoquinoline and beta-amino ketone 7 continues to find application in modern pharmaceutical production [4]. This approach involves condensation and cyclization reactions that generate the benzoquinolizine framework through well-established mechanisms [4].

The Baylis-Hillman reaction has emerged as another valuable tool in modern racemic synthesis, enabling rapid assembly of the tetrabenazine framework through sequential transformations [5]. This approach features the coupling of methyl vinyl ketone with isobutyraldehyde, followed by acetylation and subsequent reaction with tetrahydroisoquinoline salt to generate the requisite enone intermediate [5].

Asymmetric Synthesis Strategies

The development of asymmetric synthesis strategies for tetrabenazine methanesulfonate has become increasingly important due to the significant stereoselectivity observed in biological activity. The major breakthrough in asymmetric synthesis was achieved through the implementation of the Sodeoka palladium-catalyzed asymmetric malonate alkylation reaction [6] [7].

The asymmetric synthesis strategy commences with the activation of free imine 7 to its corresponding iminium ion using tert-butoxycarbamate, followed by the crucial palladium-catalyzed asymmetric transformation [6]. Extensive screening of palladium catalysts and malonate esters revealed that palladium catalyst 26 in combination with diisopropylmalonate 25 provided optimal results, yielding the desired product 27 in 94% yield with 97% enantiomeric excess [6].

The subsequent transformation of beta-amino malonate 27 into aldehyde 28 required a carefully optimized three-step protocol involving hydrolysis, decarboxylation, and semi-reduction with precise hydride treatment [6]. Direct Krapcho decarboxylation of compound 27 proved problematic, generating complex mixtures of side products, necessitating the development of alternative decarboxylation strategies [6].

Construction of the remaining carbon framework involved conversion of aldehyde 28 into unsaturated ketone 30 through vinyl anion addition and subsequent oxidation of the resulting alcohol [6]. The key carbon-carbon bond forming reaction employed vinyl iodide 29 treated with nickel chloride in chromium chloride, facilitating the desired Nozaki-Hiyama-Kishi reaction to produce the intermediate allylic alcohol [6]. Oxidation using Dess-Martin periodinane afforded ketone 30 in 82% overall yield [6].

The final cyclization step involved Boc deprotection under acidic conditions, inducing the desired 6-endo-trig cyclization reaction through conjugate addition between the newly formed amine and the unsaturated ketone [6]. This cyclization afforded (+)-tetrabenazine with 46% yield as a separable 5:1 mixture of diastereomers [6].

Alternative asymmetric approaches have employed chiral sulfinamide chemistry, utilizing chloroaldehyde 47 condensed with sulfinamide 48 to generate chiral imine 49 in the presence of copper sulfate [2]. The electrophilic imine underwent asymmetric allylation to produce homoallylic amine 50 with 9:1 diastereomeric selectivity [2].

Mannich Reaction and Oxidation Approaches

The Mannich reaction coupled with oxidation methodologies represents a sophisticated approach to tetrabenazine synthesis that builds upon the historical precedent while incorporating modern catalytic and oxidative technologies. These approaches leverage the inherent reactivity of tetrahydroisoquinoline derivatives toward electrophilic transformation.

The contemporary Mannich reaction approach utilizes tetrahydroisoquinoline 10 as the nucleophilic component, which undergoes reaction with appropriately functionalized carbonyl compounds to generate the requisite intermediates [3]. The key innovation lies in the integration of oxidative steps that convert the initial Mannich products into the desired benzoquinolizine framework through controlled carbon-nitrogen bond formation.

Visible light photoredox catalysis has emerged as a particularly effective method for facilitating the oxidative Mannich cyclization [3]. The photoredox system employs ruthenium-based catalysts under blue light-emitting diode irradiation, generating reactive intermediates that undergo subsequent cyclization to form the tetrabenazine core structure [3]. This methodology offers advantages in terms of mild reaction conditions and reduced environmental impact compared to traditional oxidative processes.

The oxidative Mannich approach has been successfully applied to the synthesis of both tetrabenazine and alpha-dihydrotetrabenazine, demonstrating the versatility of this methodology [3]. The reaction conditions can be tailored to favor formation of specific stereoisomers through careful control of catalyst structure and reaction parameters.

Integration of the Mannich reaction with subsequent oxidation steps enables the construction of complex polycyclic structures in a single transformation sequence [3]. This approach minimizes the number of synthetic steps required and reduces the potential for racemization that can occur during multi-step synthesis sequences.

Aza-Prins-Type Cyclization Methodologies

The aza-Prins-type cyclization methodology represents an advanced synthetic strategy that enables the construction of the tetrabenazine framework through intramolecular cyclization of appropriately functionalized amino allylsilane intermediates [8] [9]. This approach offers significant advantages in terms of stereochemical control and synthetic efficiency.

The key transformation involves intramolecular aza-Prins-type cyclization of amino allylsilane via oxidative carbon-hydrogen activation [8] [9]. The synthetic sequence commences with the conversion of hydroxyl unsaturated ester 13 into primary tosylate 17 over eight synthetic steps [2]. The isopropyl group is initially introduced to the conjugated alkene to furnish hydroxyester 14 in good yield [2].

Subsequent functional group interconversions, including protection, Weinreb amide formation, and methylation, afford ketone 15 in 79% yield over three steps [2]. The conversion of ketone 15 into the requisite allylsilane moiety initially proved challenging using Peterson-type olefination reactions [2]. However, treatment with Comin's reagent successfully converted 15 into enol triflate 16, which underwent deprotection and allylsilane introduction via palladium-catalyzed coupling [2].

The allyl trimethylsilane 17 was generated through Kumada cross-coupling reaction with alkyl Grignard reagent, followed by tosylation of the newly formed primary alcohol [2]. The free amino group in 10 subsequently underwent nucleophilic substitution with the primary tosyl group in 17 to afford tertiary amine 18 [2].

The pivotal cyclization step involved in situ oxidation of the benzylic carbon-nitrogen single bond and subsequent aza-Prins-type cyclization [2]. The nucleophilic addition of the allyl trimethylsilyl group produced the desired benzoisoquinoline skeleton in moderate yield [2]. Conventional alkene cleavage employing dihydroxylation followed by diol cleavage afforded tetrabenazine [2].

Aza-Claisen Rearrangement Applications

The aza-Claisen rearrangement methodology provides an elegant approach to tetrabenazine synthesis through the strategic formation of carbon-carbon bonds with concurrent establishment of stereochemical relationships [10] [11]. This approach features trans-selective enol etherification followed by an unprecedented cation-dependent aza-Claisen rearrangement [10].

The synthetic strategy employs Nakamura asymmetric allylation to establish the initial chiral center in the isoquinoline skeleton [2]. Utilizing bisoxazoline ligand 31 and freshly generated allylzinc bromide, the desired allyl group is added to imine 7 to produce secondary amine 32 in 70% yield with moderate enantioselectivity [2].

Following formation of isovaleryl aldehyde 33 through conventional amide formation using isovaleric acid and dihydroxylation/diol cleavage, the aldehyde is transformed into trans-silyl enol ether 34 in the presence of strong amine base and tert-butyldimethylsilyl chloride in refluxing dichloromethane [2]. The trans geometry of the resulting alkene moiety is achieved with excellent selectivity, exhibiting E/Z ratios greater than 20:1 [2].

The crucial aza-Claisen rearrangement of enol ether 34 initially proceeded with lithium bis(trimethylsilyl)amide in refluxing toluene to afford the desired 10-membered lactam 35 in 25% yield [2]. However, the use of Grignard reagent as base resulted in significantly improved deprotonation and concomitant aza-Claisen rearrangement, yielding product 35 in 78% yield [2]. This superior result originates from steric interactions between the alkoxide-cation complex and the bulky isobutyl side chain [2].

The transannulation reaction under acidic conditions constructs the benzoquinolizidinone skeleton of tetrabenazine with high diastereoselectivity attributed to the chair-like transition state [2]. The acidity of the reaction conditions also facilitates cleavage of the labile silyl ether group [2]. Final reduction of amide 36 with lithium aluminum hydride affords (+)-alpha-dihydrotetrabenazine, which can be oxidized to (+)-tetrabenazine using ruthenium-catalyzed oxidation [2].

Salt Formation Chemistry

Methanesulfonate Salt Preparation

The preparation of tetrabenazine methanesulfonate represents a critical pharmaceutical transformation that converts the free base into a more stable and bioavailable salt form. The methanesulfonate salt formation involves direct reaction between tetrabenazine free base and methanesulfonic acid under controlled conditions to ensure optimal purity and crystalline form.

The standard methanesulfonate salt preparation protocol involves dissolving tetrabenazine free base in an appropriate organic solvent, followed by the careful addition of one equivalent of methanesulfonic acid [12]. The reaction proceeds through protonation of the tertiary amine nitrogen in the tetrabenazine molecule, forming the corresponding ammonium methanesulfonate salt [12]. The resulting salt exhibits enhanced water solubility compared to the free base form, facilitating pharmaceutical formulation and bioavailability.

Recent advances in methanesulfonate salt preparation have focused on optimizing crystallization conditions to obtain specific polymorphic forms with desired physicochemical properties [12]. The choice of solvent system, temperature control, and crystallization methodology significantly influence the final crystal structure and stability of the methanesulfonate salt [12].

The methanesulfonate salt formation has been successfully applied to the preparation of stereoisomerically pure materials. Following reduction of (+)-tetrabenazine with L-Selectride at 0°C, the crude product was dissolved in ethanol and treated with one equivalent of methanesulfonic acid [12]. The resulting mixture was stirred overnight at room temperature to afford crude methanesulfonic acid salt, which was subsequently purified through recrystallization from ethanol [12].

Quality control of methanesulfonate salt preparation requires careful monitoring of salt purity, water content, and crystalline form. The methanesulfonate salt typically exhibits characteristic spectroscopic signatures that enable identification and quantification through standard analytical methods including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [12].

Salt Form Comparative Analysis

Comprehensive comparative analysis of various tetrabenazine salt forms reveals significant differences in solubility, stability, and pharmaceutical performance characteristics. The development of multiple salt forms has been pursued to optimize the therapeutic profile of tetrabenazine while addressing formulation challenges associated with the free base.

The camphorsulfonate salt represents one of the most extensively studied salt forms, particularly for chiral resolution applications [12]. Resolution of racemic tetrabenazine using (1S)-(+)-10-camphorsulfonic acid enables selective crystallization of the (+)-tetrabenazine camphorsulfonate salt through controlled recrystallization processes [12]. The camphorsulfonate salt formation occurs at elevated temperatures (80°C) in sealed systems, followed by cooling and storage at room temperature to promote selective crystallization [12].

Tartrate salt formation has demonstrated particular utility for large-scale chiral resolution processes [12]. The utilization of p-toluoyl-(L)-tartaric acid 23 enables conversion of racemic alpha-dihydrotetrabenazine into separable (+)-alpha-dihydrotetrabenazine-(L)-tartrate salt 24 through recrystallization with 31% yield and 95.4% purity by HPLC analysis [12]. Successive recrystallization increases the salt purity to 100% by HPLC, and the process has been successfully scaled to quantities exceeding 20 grams [12].

Recent investigations have explored novel salt forms including oxalate, fumarate, and succinate salts prepared through mechanochemical methods [13] [14]. These salts were synthesized by mechanically grinding mixtures of tetrabenazine with selected carboxylic acids in a ball mill under specific conditions [13]. The oxalate salt formation utilized 500 microliters of methanol/water (8:2 volume/volume) mixture, while the succinate salt employed 400 microliters of tetrahydrofuran/2-propanol (2:1 volume/volume) mixture [13].

Crystal structure analysis reveals that all newly prepared salt forms are centrosymmetric, with the oxalate salt adopting monoclinic structure while fumarate and succinate salts exhibit triclinic structures [13]. Salt formation involves deprotonation of carboxylic acids and hydrogen migration to the nitrogen atom of the tetrabenazine molecule [13]. The supramolecular architectures are stabilized through N-H···O hydrogen bonding interactions between tetrabenazine and carboxylate anion molecules [13].

Solubility studies demonstrate that newly developed salt forms exhibit significantly higher aqueous solubility compared to the original tetrabenazine form, suggesting potential improvements in bioavailability for therapeutic applications [13]. Thermal analysis using differential scanning calorimetry reveals distinct melting points for each salt form, enabling differentiation from starting materials and confirmation of successful salt formation [13].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in tetrabenazine methanesulfonate synthesis has become increasingly important as pharmaceutical industries seek to reduce environmental impact while maintaining product quality and economic viability. Modern green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents and solvents.

Visible light photoredox catalysis represents a significant advancement in green chemistry applications for tetrabenazine synthesis [3] [5]. This methodology employs environmentally benign ruthenium catalysts under mild light irradiation conditions, eliminating the need for harsh thermal processes or toxic oxidizing agents [3]. The photoredox approach utilizes air as the primary oxidant, significantly reducing the environmental footprint compared to traditional synthetic methods [3].

The solvent selection in photoredox synthesis has been optimized to enhance both environmental compatibility and reaction efficiency [5]. Acetonitrile/water (10:1) mixtures provide superior reaction outcomes compared to methanol, yielding direct cyclization to tetrabenazine while occurring more rapidly than alternative solvent systems [5]. This aqueous-organic solvent system reduces reliance on purely organic solvents while maintaining optimal reaction performance [5].

Mechanochemical salt formation represents another significant green chemistry advancement [13] [14]. This approach eliminates the need for large volumes of organic solvents traditionally required for salt crystallization processes. The mechanochemical method involves grinding mixtures of tetrabenazine with carboxylic acids using minimal amounts of wetting solvents [13]. This methodology not only reduces solvent consumption but also enables access to novel salt forms that may not be readily accessible through traditional solution-based methods [13].

Recent process developments have emphasized the reduction of manufacturing time and material consumption while improving overall process yields [15]. Next-generation commercial processes have achieved 43% reduction in manufacturing time and 45% reduction in material use while simultaneously improving process yield by 5% and reducing water consumption by 32% [15]. These improvements demonstrate the successful integration of green chemistry principles with commercial pharmaceutical production requirements [15].

Continuous process development has emerged as an important green chemistry strategy for tetrabenazine production [18]. Continuous crystallization-induced diastereomer transformation enables the production of multigram quantities of enantiopure material while minimizing waste generation [18]. This approach incorporates inline racemization combined with careful crystallization control to maximize product recovery and minimize byproduct formation [18].

Scale-Up Considerations for Industrial Production

The scale-up of tetrabenazine methanesulfonate synthesis from laboratory to industrial production requires careful consideration of multiple factors including reaction kinetics, heat transfer, mixing efficiency, and safety protocols. Industrial production must balance economic constraints with regulatory requirements while maintaining consistent product quality and purity standards.

Manufacturing process optimization for industrial scale production typically involves four primary steps: synthesis of the drug substance from designated starting materials, appropriate in-process control implementation, intermediate specification development, and final product purification [19]. The manufacturing process must be adequately described and validated according to relevant European and International Conference on Harmonisation guidelines [19].

Heat transfer considerations become particularly critical during scale-up operations due to the potentially exothermic nature of certain synthetic transformations. The Mannich reaction and subsequent cyclization steps may generate significant heat, requiring careful temperature control through appropriate reactor design and cooling systems. Industrial reactors must be equipped with adequate heat exchange capacity to maintain optimal reaction temperatures throughout the process.

Mixing efficiency optimization is essential for ensuring uniform reaction conditions across large-scale reactors. The multi-phase nature of certain synthetic steps, particularly those involving organic-aqueous solvent systems, requires specialized agitation systems to maintain proper phase contact and reaction homogeneity. Inadequate mixing can lead to localized concentration gradients and reduced product quality.

Safety protocols for industrial production must address the handling of potentially hazardous reagents and intermediates. The use of strong acids for cyclization reactions, organic solvents for extraction and purification, and pressure vessels for certain transformations requires comprehensive safety management systems. Risk assessment and mitigation strategies must be developed for each process step.

Quality control systems for industrial production require implementation of comprehensive analytical testing protocols throughout the manufacturing process [19]. In-process control testing ensures that intermediate products meet specifications before proceeding to subsequent steps, while final product testing confirms compliance with pharmaceutical quality standards. Batch analytical data must demonstrate consistent compliance with established specifications [19].

Waste management and environmental compliance represent significant considerations for industrial scale production. The generation of organic solvent waste, aqueous effluents, and solid byproducts must be managed according to environmental regulations while minimizing overall environmental impact. Implementation of solvent recovery and recycling systems can significantly reduce waste generation and operating costs.

Process validation requirements for industrial production involve demonstration of consistent product quality across multiple production batches under commercial manufacturing conditions [19]. Process validation data must be generated using production-scale equipment and procedures to confirm that the process consistently produces material meeting all quality specifications. Validation protocols must address critical process parameters, equipment qualifications, and analytical method validations.

The pharmaceutical industry has successfully demonstrated the feasibility of large-scale tetrabenazine methanesulfonate production through the implementation of robust manufacturing processes that meet regulatory requirements while maintaining economic viability [20] [19]. Industrial scale synthesis has been achieved using starting materials including 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (118.2 kg) and 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) to produce 141.1 kg of tetrabenazine with 85.6% yield [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

413.1872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tetrabenazine methanesulfonate

Dates

Last modified: 02-18-2024
1: Caroff SN, Aggarwal S, Yonan C. Treatment of tardive dyskinesia with tetrabenazine or valbenazine: a systematic review. J Comp Eff Res. 2018 Feb;7(2):135-148. doi: 10.2217/cer-2017-0065. Epub 2017 Oct 2. PubMed PMID: 28965423.

Explore Compound Types